3-(Trimethylsilyl)hept-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethylsilyl)hept-2-enal is an organic compound characterized by the presence of a trimethylsilyl group attached to a hept-2-enal backbone. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an aldehyde functional group. The trimethylsilyl group imparts distinct chemical properties, making this compound valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)hept-2-enal typically involves the introduction of a trimethylsilyl group to a hept-2-enal precursor. One common method is the reaction of hept-2-enal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Hept-2-enal+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilyl)hept-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like halides (e.g., NaCl) in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(Trimethylsilyl)heptanoic acid.
Reduction: 3-(Trimethylsilyl)hept-2-enol.
Substitution: Various substituted hept-2-enal derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Trimethylsilyl)hept-2-enal finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its trimethylsilyl group serves as a protecting group for sensitive functional groups during multi-step syntheses.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes and silyl groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Trimethylsilyl)hept-2-enal involves its reactivity due to the presence of the aldehyde and trimethylsilyl groups. The aldehyde group can participate in nucleophilic addition reactions, while the trimethylsilyl group can act as a protecting group or be involved in substitution reactions. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Hept-2-enal: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
Trimethylsilylacetaldehyde: Contains a trimethylsilyl group but has a shorter carbon chain.
3-(Trimethylsilyl)propionaldehyde: Similar structure but with a different carbon chain length.
Uniqueness
3-(Trimethylsilyl)hept-2-enal is unique due to the combination of the trimethylsilyl group and the hept-2-enal backbone. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications where both the aldehyde functionality and the trimethylsilyl group are required.
Properties
CAS No. |
144404-00-2 |
---|---|
Molecular Formula |
C10H20OSi |
Molecular Weight |
184.35 g/mol |
IUPAC Name |
3-trimethylsilylhept-2-enal |
InChI |
InChI=1S/C10H20OSi/c1-5-6-7-10(8-9-11)12(2,3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
VYJQSRKJVAWNNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CC=O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.